molecular formula C18H18N4O2S B2460399 N-benzyl-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 632289-20-4

N-benzyl-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2460399
CAS No.: 632289-20-4
M. Wt: 354.43
InChI Key: LWFCKAMYHRHYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)acetamide is a pyrido-pyrimidine derivative characterized by a thioacetamide bridge linking a benzyl group to a substituted pyrido[2,3-d]pyrimidin-2-yl core. The compound’s synthesis typically involves alkylation of thiopyrimidine precursors with N-benzyl-substituted chloroacetamides under alkaline conditions .

Properties

IUPAC Name

N-benzyl-2-[(5,7-dimethyl-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-11-8-12(2)20-16-15(11)17(24)22-18(21-16)25-10-14(23)19-9-13-6-4-3-5-7-13/h3-8H,9-10H2,1-2H3,(H,19,23)(H,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFCKAMYHRHYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)NC(=N2)SCC(=O)NCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxy and Methyl Groups: These functional groups are introduced through selective functionalization reactions.

    Attachment of the Sulfanyl Group:

    Benzylation: The final step involves the benzylation of the compound to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the sulfanyl group could yield a wide range of derivatives.

Scientific Research Applications

N-benzyl-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor.

    Medicine: It could be investigated for its potential therapeutic properties.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The hydroxy and sulfanyl groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

The pyrido[2,3-d]pyrimidine core in the target compound distinguishes it from simpler pyrimidine or thiazolo-pyrimidine derivatives. Key analogues include:

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (Compound 5.12)
  • Core: Pyrimidine (non-fused) with a 4-methyl-6-oxo substituent.
  • Substituents : Benzyl group at the acetamide nitrogen.
  • Synthesis : Alkylation of 6-methyl-2-thiopyrimidin-4-one with 2-chloro-N-benzylacetamide .
  • Physical Properties : Melting point = 196°C; NMR data confirms the thioacetamide linkage (δ 4.11 ppm for SCH2) .
BG15629 (2-({4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide)
  • Core : Identical pyrido[2,3-d]pyrimidine with 4-hydroxy-5,7-dimethyl substituents.
  • Substituents : 2-Methoxyphenyl instead of benzyl at the acetamide nitrogen.
  • Molecular Formula : C18H18N4O3S (MW 370.43) .
  • Comparison : The 2-methoxyphenyl group may enhance solubility via hydrogen bonding but reduce lipophilicity compared to the benzyl group in the target compound.

Bioactive Analogues with Thioacetamide Linkages

Compound 154 (2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide)
  • Core : Oxadiazole-pyrimidine hybrid.
  • Activity: IC50 = 3.8 ± 0.02 μM against A549 lung cancer cells; 25-fold selectivity over noncancerous HEK cells .
  • SAR : Halogens (e.g., 4-chlorophenyl) and electron-donating groups (EDGs) enhance potency. The thioacetamide bridge is critical for binding .
  • Comparison : The target compound’s benzyl group and pyrido core may offer unique steric or electronic interactions for improved selectivity.
IWP2 (N-(6-Methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-acetamide)
  • Core: Thieno[3,2-d]pyrimidine.
  • Activity : WNT secretion inhibitor; modulates COL10A1 expression in mesenchymal stem cells .
  • Comparison: The thieno-pyrimidine core and phenyl substituent differ from the target compound’s pyrido-pyrimidine and benzyl groups, suggesting divergent biological targets.

Physicochemical and Spectral Data

Compound Melting Point (°C) Key NMR Signals (DMSO-d6) IR Bands (cm⁻¹) Reference
Target Compound Not reported Not available Not available -
Compound 5.12 196–198 δ 4.11 (SCH2), δ 7.27–7.60 (benzyl ArH) 3217 (NH), 2220 (CN)
BG15629 Not reported Not available Not available
Compound 11a () 243–246 δ 2.37 (3 CH3), δ 7.94 (=CH) 3436 (NH), 2219 (CN)

Biological Activity

N-benzyl-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound based on available research findings, including synthesis methods, biological evaluations, and case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is C16H18N4O2S. The compound features a benzyl group attached to a thioacetamide moiety linked to a pyrido[2,3-d]pyrimidine derivative. The synthesis typically involves multi-step organic reactions including the formation of the pyrimidine core followed by substitution reactions to introduce the benzyl and thioacetamide functionalities.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrimidine derivatives have been reported to inhibit the growth of various bacterial strains and fungi. The thioacetamide component may enhance this activity due to its ability to disrupt microbial cell wall synthesis.

Anti-inflammatory Effects

Pyrimidine derivatives are also being explored for their anti-inflammatory properties. The presence of hydroxyl groups in the structure may contribute to these effects by modulating inflammatory pathways. Research has suggested that such compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study focusing on related pyrimidine compounds demonstrated significant inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promising results for future development as antimicrobial agents.
  • Anticancer Mechanisms : In vitro studies on structurally related compounds revealed that they could induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. These findings suggest that this compound could be further investigated for its potential as an anticancer agent.
  • Inflammatory Response Modulation : In a model of acute inflammation, compounds similar to N-benzyl derivatives were shown to reduce edema and inhibit the expression of cyclooxygenase enzymes (COX). This indicates a potential pathway through which this compound might exert its anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)acetamide, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, demonstrates a 66% yield using a thiol-acetamide intermediate under reflux conditions in ethanol with sodium acetate as a base . To optimize yields, consider varying reaction parameters (e.g., solvent polarity, temperature, or catalysts like DCC/DMAP for carbodiimide-mediated coupling). highlights the use of fused sodium acetate in ethanol-dioxane mixtures to achieve 85% yields for structurally analogous thioacetamides . Purification via recrystallization (e.g., ethanol-dioxane) or column chromatography is recommended.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C NMR peaks to literature data (e.g., aromatic protons at δ 7.27–7.60 ppm and pyrimidine protons at δ 6.05 ppm, as in ) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., LC-MS [M+H]+^+ at m/z 376.0 for related pyrimidine derivatives, per ) .
  • Elemental analysis : Ensure C, H, N, S percentages align with theoretical values (e.g., reports elemental analysis for pyrazolo-benzothiazine analogs) .

Q. What solvent systems are suitable for stability studies of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability can be assessed in DMSO (for stock solutions) and aqueous buffers (pH 4–9) at 25–37°C. Monitor degradation via HPLC or UV-Vis spectroscopy. notes that thioacetamide derivatives may undergo hydrolysis in basic conditions, requiring neutral pH for long-term storage .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Core modifications : Replace the pyrido[2,3-d]pyrimidine scaffold with pyrazolo[4,3-c]benzothiazine ( ) or thieno[3,2-d]pyrimidine () to assess impact on bioactivity .
  • Side-chain variations : Introduce substituents on the benzyl group (e.g., electron-withdrawing groups like -F or -Cl) and compare activity using standardized assays (e.g., kinase inhibition or antioxidant assays). demonstrates fluorophenyl analogs for enhanced binding .
  • In silico modeling : Use docking studies to predict interactions with targets like CDK6 (referenced in ) or WNT pathway proteins .

Q. How should contradictory bioactivity data across studies be analyzed?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, incubation time). For example:

  • reports WNT pathway inhibition by thioacetamide derivatives in NC:BM-MSC cocultures, but activity may differ in primary cells .
  • Validate results using orthogonal assays (e.g., qPCR for COL10A1 expression alongside protein-level assays).
  • Standardize protocols (e.g., serum-free conditions to avoid interference).

Q. What strategies are recommended for in vivo pharmacokinetic profiling of this compound?

  • Methodological Answer :

  • ADME studies : Use radiolabeled analogs (e.g., 14C^{14}C-acetamide) in rodent models. Monitor plasma half-life via LC-MS/MS.
  • Tissue distribution : Analyze brain penetration using BBB permeability assays (e.g., PAMPA). notes that piperidinyl-acetamide derivatives exhibit variable CNS uptake due to logP differences .
  • Metabolite identification : Perform hepatic microsomal incubations with LC-HRMS to detect oxidative or hydrolytic metabolites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.